molecular formula C14H15ClN2O2S2 B14273816 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione CAS No. 137506-20-8

2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione

Cat. No.: B14273816
CAS No.: 137506-20-8
M. Wt: 342.9 g/mol
InChI Key: HVDXEEJMCDOGAI-UHFFFAOYSA-N
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Description

2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chlorine atom and a disulfide-linked aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting an aminoethyl disulfide with the naphthalene derivative. This step often requires a reducing agent like dithiothreitol (DTT) to facilitate the formation of the disulfide bond.

    Final Assembly: The final step involves the coupling of the disulfide-linked aminoethyl group to the naphthalene core, typically under mild conditions to prevent degradation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study disulfide bond formation and reduction in proteins. Its ability to undergo redox reactions makes it a valuable tool for investigating cellular redox states.

Medicine

In medicinal chemistry, this compound has potential as a therapeutic agent due to its ability to interact with biological molecules through its disulfide linkage. It may be explored for its potential in drug delivery systems or as a precursor to active pharmaceutical ingredients.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific redox properties or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.

    2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.

    2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-methylnaphthalene-1,4-dione: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Properties

CAS No.

137506-20-8

Molecular Formula

C14H15ClN2O2S2

Molecular Weight

342.9 g/mol

IUPAC Name

2-[2-(2-aminoethyldisulfanyl)ethylamino]-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H15ClN2O2S2/c15-11-12(17-6-8-21-20-7-5-16)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,17H,5-8,16H2

InChI Key

HVDXEEJMCDOGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCSSCCN

Origin of Product

United States

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